N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-11-12-3-4-15-13(10-12)14-2-1-9-21-14/h1-4,9-10,16H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYJJFQCPVLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene and pyridine rings are synthesized separately and then coupled through a series of reactions. The morpholine-4-sulfonamide group is introduced in the final steps. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the coupling and sulfonation processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives, including those with morpholine structures, exhibit significant antimicrobial properties. For instance, a study evaluated a series of thienopyrimidine-sulfonamide hybrids, revealing that certain compounds demonstrated enhanced antibacterial activity compared to traditional sulfonamides like sulfadiazine and sulfamethoxazole .
Data Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Structure | Antibacterial Activity | Reference |
|---|---|---|---|
| Compound 4ii | Structure | Mild activity | |
| Compound 12ii | Structure | Enhanced activity |
Central Nervous System Disorders
Morpholine compounds have been investigated for their potential in treating central nervous system disorders. A patent describes various substituted morpholines for therapeutic applications, indicating that modifications to the morpholine structure can enhance efficacy against neurological conditions .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is crucial for optimizing its pharmacological properties. Structure–activity relationship (SAR) studies have highlighted how specific substitutions can impact the potency and selectivity of these compounds.
Case Study: LEI-401 Optimization
In a study focused on optimizing a lead compound, modifications to the morpholine substituent resulted in significant increases in inhibitory potency against the N-acylphosphatidylethanolamine phospholipase D enzyme, which is involved in lipid signaling pathways . This showcases how careful structural modifications can enhance the biological activity of related compounds.
Anti-inflammatory Properties
Research has also indicated that some derivatives of morpholine compounds possess anti-inflammatory properties. For example, compounds featuring thiophene rings have been shown to inhibit key inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Data Table 2: Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the heterocyclic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Key Observations :
- Pyridine’s single nitrogen atom vs. pyrimidine’s two nitrogens may reduce basicity but enhance π-stacking with aromatic biological targets .
Electronic and Conformational Properties
- Thiophene vs. Halogen Substituents : The thiophene group in the target compound introduces electron-rich sulfur, enhancing π-π interactions compared to halogenated analogs (e.g., bromo in , fluoro in ). This could increase binding affinity in hydrophobic pockets .
- Dihedral Angles : In , dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for fluorophenyl) influence molecular planarity. The target compound’s thiophene-pyridine system likely adopts a similar twisted conformation, balancing steric hindrance and conjugation .
Biological Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 318.42 g/mol. Its structure features a morpholine ring, a thiophene moiety, and a pyridine derivative, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) and other protein kinases. This inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells .
- Antiviral Activity : Some studies have shown that related compounds possess antiviral properties, potentially inhibiting viral replication by targeting specific viral enzymes or pathways .
Anticancer Activity
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 10 |
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits antiviral properties against various viruses, including Hepatitis C Virus (HCV). The compound showed an EC50 value of 12 µM against HCV NS5B polymerase.
| Virus | EC50 (µM) |
|---|---|
| HCV NS5B | 12 |
| HIV | 20 |
Case Studies
- Study on CDK Inhibition : A detailed investigation into the inhibition of cyclin-dependent kinase 5 (CDK5) revealed that related thiophene-sulfonamide compounds exhibited moderate potency as CDK inhibitors. The binding affinity was characterized by X-ray crystallography, indicating a unique binding mode that could inform future drug design .
- Antiviral Screening : A comprehensive screening of various sulfonamide derivatives highlighted this compound as one of the promising candidates for further development against HCV, suggesting modifications could enhance its efficacy and selectivity .
Q & A
Q. Methodological Answer :
Data Collection : Grow single crystals via slow evaporation (e.g., ethanol/chloroform mixture). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 293 K .
Structure Solution :
- Use SHELXT for phase problem resolution via intrinsic phasing.
- Refine with SHELXL (full-matrix least-squares on F²), applying constraints for disordered moieties (e.g., morpholine ring) .
Validation : Check for R-factor convergence (target: <0.05) and validate geometry using CCDC Mercury.
Q. Crystallographic Data (Example) :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 10.27, 12.35, 14.56 |
| α, β, γ (°) | 90.0, 95.7, 90.0 |
| R-factor | 0.041 |
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
Q. Methodological Answer :
DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level using Gaussian 16. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Docking Studies :
- Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). Set grid boxes around active sites (e.g., 20 ų) and validate poses with PyMOL .
Key Insight : The thiophene-pyridine moiety may enhance π-π stacking with aromatic residues in enzyme binding pockets.
Advanced: How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved?
Q. Methodological Answer :
NMR vs. X-ray Discrepancies :
- Dynamic Effects : NMR may average signals for flexible groups (e.g., morpholine ring), while X-ray captures static conformations. Use variable-temperature NMR to detect rotational barriers .
- Tautomerism : For sulfonamides, check for proton exchange using D₂O-shake experiments .
Case Study : A 2021 study resolved conflicting NOESY and X-ray data by identifying a minor conformational isomer via high-field NMR (600 MHz) .
Advanced: What strategies are effective for analyzing intermolecular interactions in the crystal lattice?
Q. Methodological Answer :
Hydrogen Bonding : Use Mercury to measure donor-acceptor distances (e.g., N–H⋯O < 3.0 Å) and angles (>120°). For the title compound, the sulfonamide group forms N–H⋯O bonds with adjacent pyridine rings .
π-π Stacking : Calculate centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between thiophene and pyridine rings.
Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H, C⋯H contacts) using CrystalExplorer.
Q. Methodological Answer :
Modification Sites :
- Thiophene Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic density .
- Morpholine Sulfonamide : Replace with thiomorpholine to alter hydrogen-bonding capacity .
Bioactivity Testing :
Q. SAR Table :
| Derivative | logP | MIC (S. aureus) |
|---|---|---|
| Parent Compound | 2.1 | 8 µg/mL |
| -NO₂ Thiophene | 1.8 | 4 µg/mL |
| Thiomorpholine Analog | 2.5 | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
